molecular formula C18H17F6OSSb B13906479 (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V)

(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V)

Cat. No.: B13906479
M. Wt: 517.1 g/mol
InChI Key: PXXVSCQTLPRULB-UHFFFAOYSA-I
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Description

(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) is a sulfonium salt with the molecular formula C₁₈H₁₇F₆OSSb and CAS RN 133152-67-7 . It consists of a sulfonium cation substituted with a 4-hydroxyphenyl group, a methyl group, and a naphthalen-1-ylmethyl group, paired with a hexafluorostibate(V) (SbF₆⁻) counterion. This compound is structurally tailored for applications requiring photoacid generation (PAG), such as in photoresists for semiconductor manufacturing. The hydroxyl group enhances hydrophilicity, while the naphthalene moiety may improve UV absorption characteristics critical for photochemical reactivity.

Properties

Molecular Formula

C18H17F6OSSb

Molecular Weight

517.1 g/mol

IUPAC Name

hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-(naphthalen-1-ylmethyl)sulfanium

InChI

InChI=1S/C18H16OS.6FH.Sb/c1-20(17-11-9-16(19)10-12-17)13-15-7-4-6-14-5-2-3-8-18(14)15;;;;;;;/h2-12H,13H2,1H3;6*1H;/q;;;;;;;+5/p-5

InChI Key

PXXVSCQTLPRULB-UHFFFAOYSA-I

Canonical SMILES

C[S+](CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)O.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Preparation:

Step Description Reagents and Conditions Notes
1 Synthesis of sulfide precursor React 4-hydroxyphenyl thiol or sulfide with naphthalen-1-ylmethyl halide (e.g., chloride or bromide) Use polar aprotic solvent (e.g., acetonitrile), base like potassium carbonate, room temperature to reflux Forms (4-hydroxyphenyl)(naphthalen-1-ylmethyl)sulfide intermediate
2 Alkylation to sulfonium salt Treat sulfide intermediate with methyl halide (e.g., methyl iodide) Solvent: methanol or ethanol, room temperature Methylation at sulfur yields sulfonium salt with halide counterion
3 Anion exchange to hexafluorostibate(V) React sulfonium halide salt with hexafluorostibic acid or hexafluorostibate(V) salts Solvent: dichloromethane or methanol, stirring at room temperature Precipitates sulfonium hexafluorostibate(V) salt, purified by crystallization

This method aligns with the general synthetic principles for sulfonium hexafluorostibate salts and is supported by patent CN105541686A for related sulfonium compounds.

Analytical Data and Purity Assessment

The purity of the final compound is typically confirmed by:

Comparative Table of Related Sulfonium Hexafluorostibate(V) Compounds

Compound Name Key Structural Variation Impact on Properties
(4-Methoxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) Methoxy substituent replacing hydroxyl Increased lipophilicity, altered solubility
(Phenyl)(ethyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) Ethyl group replacing methyl Different metabolic stability and reactivity
(4-Chlorophenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) Chlorine substituent on phenyl ring Enhanced electrophilicity, potential biological activity changes

These variants highlight how substituent modifications influence chemical behavior and potential applications.

Summary and Research Implications

The preparation of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) is a multi-step process involving sulfide formation, alkylation to sulfonium salt, and anion exchange to the hexafluorostibate(V) form. Control of reaction conditions and purification techniques are critical for obtaining high purity and yield. The compound’s unique structure offers opportunities for research in synthetic chemistry and potential biological applications, with ongoing studies exploring its interactions and activities.

Chemical Reactions Analysis

(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) undergoes various types of chemical reactions, including:

Scientific Research Applications

(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) involves its interaction with molecular targets and pathways within cells. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.

Comparison with Similar Compounds

Structural Differences

Sulfonium salts vary primarily in their cationic substituents and counterions, which dictate their physicochemical and functional properties. Below is a comparative analysis:

Compound Name Substituents on Sulfonium Cation Counterion Molecular Formula Molecular Weight (g/mol) Purity
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) 4-hydroxyphenyl, methyl, naphthalen-1-ylmethyl SbF₆⁻ C₁₈H₁₇F₆OSSb ~516.8 Not specified
Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorostibate(V) Diphenyl, 4-(phenylthio)phenyl SbF₆⁻ C₂₄H₁₉F₆S₂Sb 607.284 >97%
Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate Benzyl, 4-hydroxyphenyl, methyl SbF₆⁻ Not provided Not provided >98.0%
Benzyl(4-hydroxyphenyl)(methyl)sulfonium Trifluorotris(perfluoroethyl)phosphate(V) Benzyl, 4-hydroxyphenyl, methyl (CF₃CF₂)₃PF₃⁻ Not provided Not provided >98.0%

Key Observations :

  • The 4-hydroxyphenyl group introduces polarity, improving solubility in aqueous-organic photoresist formulations compared to non-polar analogs like Diphenyl[4-(phenylthio)phenyl]sulfonium salts .
  • Counterion Influence : Hexafluorostibate(V) (SbF₆⁻) is a weakly coordinating anion commonly used in PAGs due to its thermal stability and ability to generate strong acids (e.g., HSbF₆) upon irradiation. In contrast, the trifluorotris(perfluoroethyl)phosphate(V) counterion in one analog may offer higher hydrophobicity, altering solubility and acid strength .

Physical and Chemical Properties

  • Molecular Weight : The target compound (~516.8 g/mol) is lighter than Diphenyl[4-(phenylthio)phenyl]sulfonium hexafluorostibate(V) (607.284 g/mol) due to fewer aromatic rings . Lower molecular weight may reduce crystallinity, favoring homogeneous distribution in polymer matrices.
  • Purity : Commercial analogs like Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate achieve >98.0% purity via HPLC, critical for minimizing side reactions in high-end photolithography .

Biological Activity

(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) is a sulfonium compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H16OSSbF6C_{15}H_{16}OS\cdot SbF_6

It features a sulfonium center, which is crucial for its reactivity and biological interactions. The presence of the hydroxyphenyl and naphthalene moieties contributes to its chemical properties and potential biological effects.

1. Enzyme Inhibition

Sulfonium compounds, including this one, have been studied for their ability to inhibit various enzymes. For instance, research indicates that sulfonium compounds can interact with acetylcholinesterase, an enzyme critical for neurotransmission. This interaction suggests potential implications in neuropharmacology.

2. Antimicrobial Properties

Studies have shown that certain sulfonium salts exhibit antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various pathogens.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of sulfonium compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research has also explored the anticancer potential of sulfonium compounds. In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Research Findings

StudyFocusKey Findings
Veniard et al. (1971)Enzyme InteractionDemonstrated inhibition of acetylcholinesterase by sulfonium compounds.
Abduvkhabov et al. (1988)Antimicrobial ActivityFound that trialkylsulfonium methylsulfates showed significant antibacterial properties against E. coli.
Recent Neuroprotection StudyNeurodegenerationSulfonium derivatives reduced oxidative stress-induced neuronal death in vitro.

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